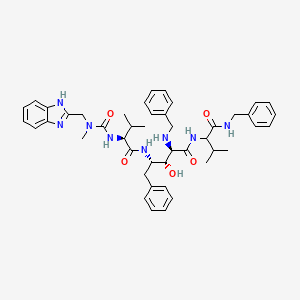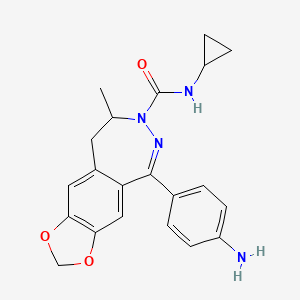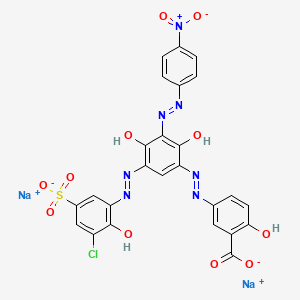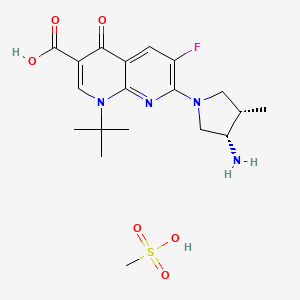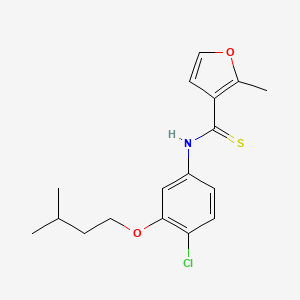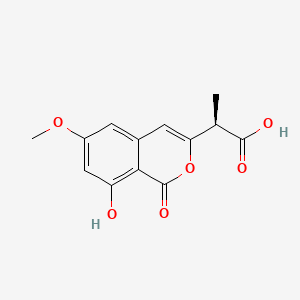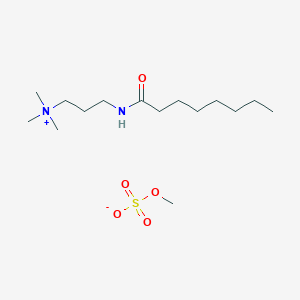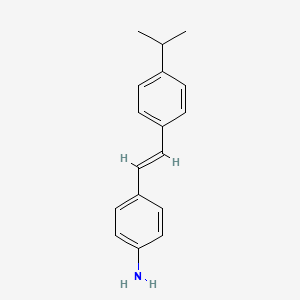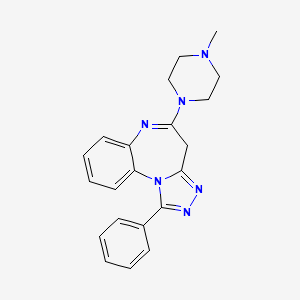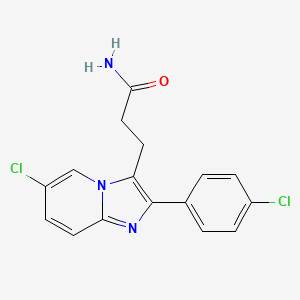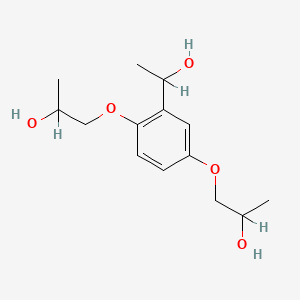
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is an organic compound with a complex structure It is characterized by the presence of hydroxypropoxy groups attached to a methylbenzenemethanol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol typically involves multiple steps. One common method includes the etherification of a suitable precursor, followed by subsequent reactions to introduce the hydroxypropoxy groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biochemical assays and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism by which 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,5-Bis(allyloxy)terephthalohydrazide: Used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .
Propiedades
Número CAS |
87048-93-9 |
|---|---|
Fórmula molecular |
C14H22O5 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-[3-(1-hydroxyethyl)-4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C14H22O5/c1-9(15)7-18-12-4-5-14(19-8-10(2)16)13(6-12)11(3)17/h4-6,9-11,15-17H,7-8H2,1-3H3 |
Clave InChI |
DXUICEGMIIVGOI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC(=C(C=C1)OCC(C)O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


